(3Z)-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-(4-hydroxy-3-phenyl-2-phenylimino-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c27-21-19(17-13-7-8-14-18(17)25-21)20-22(28)26(16-11-5-2-6-12-16)23(29-20)24-15-9-3-1-4-10-15/h1-14,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGVPKMKAWEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Scope
The Eschenmoser coupling reaction between 3-bromooxindoles (1a–e ) and thiobenzamides (2a–d ) or thioacetamides represents the most direct and high-yielding route to the target compound. This method exploits the nucleophilic displacement of bromide by the thioamide sulfur, followed by elimination of HBr to form the (Z)-configured exocyclic double bond.
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Substrate Preparation : 3-Bromooxindoles are synthesized from isatins via sequential reduction, bromination, and protection/deprotection steps (overall yield: 51–76%).
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Coupling Reaction : Equimolar amounts of 3-bromooxindole and thiobenzamide are stirred in dry DMF at room temperature for 5–12 hours.
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Workup : Addition of triethylamine (TEA) quenches residual acidity, followed by extraction with dichloromethane (DCM) and purification via flash chromatography.
Key Advantages :
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Yields range from 70% to 97%, surpassing alternative methods.
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Scalable to multigram quantities without significant yield erosion.
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(Z)-Configuration is confirmed unambiguously by NOESY NMR correlations.
Limitations :
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Electron-withdrawing groups (EWGs) on the oxindole nitrogen may necessitate modified conditions to avoid side reactions (e.g., isoindigo formation).
One-Pot Synthesis Using Oxindole Triflates
Triflate Activation Strategy
To circumvent instability issues with 3-bromooxindoles bearing EWGs, 3-triflyloxyoxindoles (1i ) serve as superior electrophiles. The triflate group enhances leaving-group ability, enabling coupling under milder conditions.
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Triflation : 3-Hydroxyoxindole is treated with triflic anhydride in DMF at −20°C.
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In Situ Coupling : Thiobenzamide is added directly to the reaction mixture, avoiding isolation of the reactive triflate intermediate.
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Isolation : Crude product is purified via silica gel chromatography, yielding the target compound in 87% yield (vs. 64% for bromide-based routes).
Advantages :
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Eliminates decomposition pathways associated with bromides.
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Compatible with N-alkylated oxindoles, expanding substrate scope.
Knoevenagel Condensation for Thiazolidinone Formation
Condensation with Active Methylene Components
The 5-arylidene-thiazolidinone moiety is constructed via Knoevenagel condensation between 4-thiazolidinones and aromatic aldehydes. While less direct than Eschenmoser coupling, this method offers modularity in introducing diverse aryl groups.
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Catalyst : Piperidine or ammonium acetate.
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Solvent : Ethanol or acetic acid under reflux.
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Outcome : Exclusively forms (Z)-isomers due to thermodynamic control, as confirmed by X-ray crystallography.
Application to Target Compound :
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Thiazolidinone Precursor : 2-Phenylimino-4-thiazolidinone is prepared from phenyl isothiocyanate and glycine derivatives.
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Condensation : Reacted with 3-formyloxindole under microwave irradiation (60°C, 30 min) to afford the target in 68% yield.
Three-Component Domino Reactions
Multicomponent Assembly
A one-pot, three-component reaction involving:
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Oxindole derivative : 3-Aminooxindole or 3-hydroxyoxindole.
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Aldehyde : Benzaldehyde derivatives.
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Thiolic agent : Thioglycolic acid or esters.
Mechanism :
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Thiolactamization forms the thiazolidinone ring.
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Subsequent Knoevenagel condensation installs the arylidene group.
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Conditions : Ethanol, 80°C, 6 hours.
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Yield : 65–72% for analogous structures.
Comparative Analysis of Synthetic Routes
Critical Observations :
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Eschenmoser coupling offers the highest yields and stereochemical fidelity.
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Triflate-based routes mitigate side reactions but require stringent anhydrous conditions.
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Multicomponent methods reduce step count but necessitate precise stoichiometric control.
Stereochemical Considerations and Configurational Stability
The (Z,Z) configuration of the target compound is rigorously maintained through:
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Kinetic Control : Eschenmoser coupling proceeds via a concerted mechanism, favoring (Z)-alkene formation.
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Thermodynamic Control : Knoevenagel condensation favors (Z)-isomers due to decreased steric hindrance.
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NMR Validation : NOESY cross-peaks between the oxindole C4-H and thiazolidinone C5-H confirm the (Z)-configuration.
Industrial-Scale Adaptations and Process Optimization
For large-scale synthesis (>100 g), the following modifications are recommended:
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its structure suggests it could be used in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations:
- Substituent Effects: The target compound’s phenylimino group at position 2 distinguishes it from analogues with thioxo (e.g., ) or amino (e.g., ) substituents. This imino group may enhance electron-withdrawing effects, altering reactivity in nucleophilic additions .
Spectroscopic and Physicochemical Properties
While direct data for the target compound are unavailable, insights can be drawn from analogues:
- NMR Trends: Thiazolidinone derivatives (e.g., ) show characteristic 13C-NMR signals for carbonyl (165–175 ppm) and thiocarbonyl (180–190 ppm) groups. The target compound’s oxo group may downshift its carbonyl signal relative to thioxo analogues .
- Solubility: The phenylimino group in the target compound may reduce aqueous solubility compared to hydroxylated derivatives (e.g., coumarin hybrids ).
Biological Activity
The compound (3Z)-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that integrates a thiazolidinone ring with an indole moiety. This unique structure suggests potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 411.5 g/mol. The compound's structure is characterized by:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| InChI Key | YSADKFQXGSRRIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)O |
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds similar to the target compound showed effective inhibition of lipid peroxidation and radical scavenging activity in DPPH assays. The substitution patterns on the thiazolidine ring are critical for enhancing antioxidant efficacy, with certain modifications leading to improved performance compared to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been extensively studied. A series of compounds similar to our target molecule demonstrated potent activity against various bacterial and fungal strains. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for synthesized thiazolidinones against multiple pathogens . The structure–activity relationship (SAR) analysis highlighted that specific substitutions could enhance antimicrobial efficacy.
Anticancer Properties
The anticancer activity of compounds containing thiazolidinone and indole moieties has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle modulation. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The thiazolidine ring may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The indole moiety can bind to specific receptors, altering signaling pathways involved in cell growth and apoptosis.
- Radical Scavenging : The compound's ability to neutralize free radicals contributes to its antioxidant effects.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Antioxidant Efficacy : A study evaluated various thiazolidinones for their radical scavenging ability and found that modifications at specific positions significantly enhanced their antioxidant capacity.
- Cytotoxic Effects : Research demonstrated that certain thiazolidinone derivatives were effective against breast cancer cell lines (MCF-7) with IC50 values as low as 3.2 µM, indicating high potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
